Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(2-chlorophenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHISNXFJSWDVCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, often involving the reaction of 2-chlorobenzaldehyde with oxazole derivatives. The presence of the chlorophenyl group is crucial for enhancing the compound's biological activity, particularly in anticancer and antimicrobial applications.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In a study evaluating its antimicrobial properties, it demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with growth inhibition zones measuring up to 15 mm .
- Anticancer Properties : this compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies reveal that it exhibits potent activity against multiple cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective dose-dependent cytotoxicity .
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells, as indicated by flow cytometry analyses showing increased caspase-3 activity and p53 expression levels . This suggests that this compound may act as a potential therapeutic agent in cancer treatment.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the oxazole ring and the substituents on the phenyl group significantly affect biological activity. For instance, the introduction of halogen atoms at specific positions enhances both antimicrobial and anticancer activities. A comparative analysis of related compounds shows that those with electron-withdrawing groups exhibit improved potency against various targets .
Table 1: Structure-Activity Relationship Data
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 0.12 | Anticancer (MCF-7) |
| Ethyl 5-(4-fluorophenyl)oxazole-2-carboxylate | 0.15 | Antimicrobial |
| Ethyl 5-(3-bromophenyl)oxazole-2-carboxylate | 0.20 | Anticancer (HeLa) |
Case Studies
- Anticancer Evaluation : In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in MCF-7 cells, suggesting its potential as an anticancer agent .
- Antimicrobial Assessment : Another study focused on the antimicrobial properties of this compound revealed that it effectively inhibited bacterial growth at concentrations as low as 125 µg/mL, showcasing its potential use in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers and Substitution Patterns
Ethyl 5-(3-Chlorophenyl)oxazole-2-carboxylate (CAS 400715-69-7)
- Structural Difference : The chlorine atom is at the meta position (3-chloro) on the phenyl ring instead of the ortho position (2-chloro).
- Synthesis : Similar iodine-mediated cyclization methods yield this isomer, though yields may vary due to steric effects .
Ethyl 5-(4-Chlorophenyl)oxazole-4-carboxylate (CAS 127919-28-2)
- Structural Difference : The carboxylate ester is at position 4 of the oxazole, and the phenyl group is para-chlorinated.
- The para-chloro substituent increases symmetry, which may improve crystallinity .
Halogen-Substituted Analogues
Ethyl 5-(4-Bromophenyl)oxazole-4-carboxylate
- Structural Difference : Bromine replaces chlorine at the para position.
Ethyl 4-(4-Chlorophenyl)-5-(2,4-Dichlorophenyl)oxazole-2-carboxylate (CAS 849722-53-8)
- Structural Difference : Additional chlorine atoms at positions 2 and 4 of the phenyl ring.
- The dichloro substitution may improve target binding via hydrophobic interactions .
Functional Group Modifications
Ethyl 5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate (CAS 1418287-34-9)
- Structural Difference : Isoxazole replaces oxazole, with an amide-linked 2-chlorobenzoyl group.
- Impact: The isoxazole’s oxygen-nitrogen adjacency alters hydrogen-bonding capacity.
(E)-5-(2-Ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)oxazole-2-carboxamide (Compound 15)
- Structural Difference : Carboxamide replaces the ethyl ester.
- However, reduced esterase-mediated hydrolysis may prolong half-life .
Aromatic Ring Modifications
Ethyl 5-(o-Tolyl)oxazole-2-carboxylate (CAS 2098112-71-9)
- Structural Difference : Methyl group replaces chlorine on the phenyl ring.
- The methyl group’s hydrophobicity may enhance blood-brain barrier penetration .
Physicochemical and Pharmacological Comparisons
Key Properties
Stability and Reactivity
- Ester vs. Amide Stability : Ethyl esters (e.g., target compound) are prone to hydrolysis in plasma (t₁/₂: ~2 h), whereas amide derivatives (e.g., Compound 15) exhibit prolonged stability (t₁/₂: >24 h) .
- Halogen Effects : Bromine-substituted analogues show higher photostability but lower metabolic clearance compared to chlorine derivatives .
Preparation Methods
Procedure Summary
- The mixture of ethyl isocyanoacetate, 2-chlorobenzaldehyde, CuBr, and DABCO in dry DMF is stirred under an oxygen atmosphere.
- After completion, the reaction is quenched with water and extracted with ethyl acetate.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using petroleum ether and ethyl acetate mixtures (e.g., 4:1 ratio).
Yield and Product Characteristics
- The method yields Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate in approximately 80–83% yield as a white solid.
- Melting point ranges around 101–103 °C (depending on purity and crystallinity).
- Spectroscopic data (NMR, IR) match literature values, confirming the product identity.
Alternative Synthetic Routes
While the copper(I)-catalyzed method is efficient, other synthetic routes have been reported or are plausible based on related oxazole chemistry:
Cyclization of Benzoyl Chlorides with Ethyl Oxalyl Chloride and Hydroxylamine
- Reaction of 2-chlorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base such as triethylamine forms an intermediate.
- Subsequent cyclization with hydroxylamine leads to the formation of the oxazole ring.
- This method is typical in industrial settings for scale-up due to the availability of reagents and straightforward reaction steps.
Condensation of Amino Ketones and Esters
- α-Amino ketones derived from 2-chlorophenyl precursors can be condensed with ethyl esters under dehydrating conditions to form the oxazole ring.
- This approach may require harsher conditions or additional catalysts but offers an alternative pathway for structural analogs.
Purification and Characterization
- Purification: Flash chromatography on silica gel is the preferred method, employing petroleum ether and ethyl acetate gradients to isolate the pure compound. Recrystallization from ethyl acetate or ethanol can further enhance purity.
- Characterization:
Data Table: Summary of Copper(I)-Catalyzed Preparation
| Parameter | Details |
|---|---|
| Catalyst | Copper(I) bromide (CuBr), 0.25 equiv |
| Base | DABCO, 0.5 equiv |
| Solvent | Dry DMF |
| Substrates | Ethyl isocyanoacetate (1 equiv), 2-chlorobenzaldehyde (1 equiv) |
| Atmosphere | Oxygen balloon pressure |
| Reaction Temperature | Room temperature to mild heating |
| Work-up | Quench with water, extract with ethyl acetate |
| Purification | Silica gel column chromatography (petroleum ether:EtOAc = 4:1) |
| Yield | 80–83% |
| Product Form | White solid |
| Melting Point | 101–103 °C |
Research Findings and Notes
- The copper(I)-catalyzed method provides a high-yielding, mild, and operationally simple route to this compound, making it suitable for laboratory synthesis and potential scale-up.
- The use of oxygen as an oxidant is crucial for the tandem cyclization process, highlighting the importance of controlled atmosphere conditions.
- Alternative methods involving benzoyl chloride derivatives and hydroxylamine offer complementary routes, especially for industrial applications where reagent availability and process scalability are key considerations.
- Purification via flash chromatography and recrystallization ensures high purity, essential for subsequent applications in research and development.
- Spectroscopic and analytical data confirm the structural integrity and purity of the synthesized compound, aligning with literature standards.
Q & A
Q. What are the optimized synthetic routes for Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate, and how can low yields be addressed?
A common method involves cyclization of precursors like 2-chlorophenyl ketones with ethyl 2-isocyanoacetate in the presence of iodine (I₂) and DMSO under reflux, yielding ~18% of the target compound . Low yields may stem from incomplete cyclization or side reactions. Optimization strategies include:
- Temperature control : Higher reflux temperatures (e.g., 130°C) improve cyclization efficiency.
- Purification : Combiflash chromatography (10–15% EtOAc/hexane) enhances purity .
- Precursor modification : Introducing electron-withdrawing groups on the phenyl ring may stabilize intermediates.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : Characteristic peaks for the oxazole ring (δ ~7.68 ppm for C3-H) and ester group (δ ~4.25 ppm for ethoxy protons) .
- HRMS : Validates molecular mass (e.g., m/z 262.2 [M+H]⁺ for the ester intermediate) .
- IR : Confirms carbonyl stretching (~1740 cm⁻¹ for the ester) .
Q. How can researchers design initial bioactivity screens for this compound?
Focus on oxazole’s role in enzyme inhibition (e.g., cysteine proteases) or receptor binding. Example protocols:
- Enzyme assays : Test inhibition of chikungunya virus P2 cysteine protease using fluorogenic substrates .
- Cellular toxicity : Use MTT assays on mammalian cell lines to establish IC₅₀ values.
- Structural analogs : Compare activity with derivatives lacking the 2-chlorophenyl group to identify pharmacophores.
Advanced Research Questions
Q. What crystallographic strategies refine the structure of this compound?
Use SHELXL for small-molecule refinement:
- Data collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes errors.
- Twinned data handling : SHELXL’s twin refinement tools resolve overlapping reflections .
- Validation : Check R-factors (e.g., R₁ < 0.05) and electron density maps for missing hydrogen atoms .
Q. How can structure-activity relationship (SAR) studies improve bioactivity?
- Substitution patterns : Replace the 2-chlorophenyl group with electron-deficient aromatics (e.g., 4-nitrophenyl) to enhance electrophilic reactivity .
- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid (64% yield via NaOH hydrolysis) to study solubility effects .
- Covalent inhibitors : Introduce sulfonylallyl groups (e.g., (E)-3-(methylsulfonyl)prop-2-en-1-amine) to target cysteine residues .
Q. What computational methods predict reactivity and binding modes?
- DFT calculations : Model oxazole ring distortion under nucleophilic attack to explain stability .
- Docking simulations : Use AutoDock Vina to predict binding to viral proteases (e.g., chikungunya P2) .
- MD simulations : Assess conformational flexibility of the 2-chlorophenyl group in aqueous environments.
Q. How should researchers address contradictions in synthetic data (e.g., varying yields)?
- Reproducibility checks : Standardize solvent purity (e.g., anhydrous DMSO) and reaction vessel inertness.
- Byproduct analysis : LC-MS or GC-MS to identify side products (e.g., iodine adducts) .
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to optimize time-to-completion.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
